![molecular formula C20H30N3O9PS2 B14667489 diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid CAS No. 37357-65-6](/img/structure/B14667489.png)
diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anabasine sulfate mixed with thiophos (1:1) is a compound that combines anabasine sulfate, a naturally occurring pyridine alkaloid, with thiophos, a phosphorothioic acid derivative Anabasine is structurally similar to nicotine and is found in plants such as Nicotiana glauca and Anabasis aphylla Thiophos, on the other hand, is a synthetic organophosphorus compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of anabasine sulfate involves the extraction of anabasine from plant sources, followed by its conversion to the sulfate form. This can be achieved through acid-base reactions where anabasine is treated with sulfuric acid to form anabasine sulfate. Thiophos is synthesized through the reaction of diethyl phosphorochloridothioate with a suitable nucleophile, such as a nitrophenol derivative, under controlled conditions.
Industrial Production Methods
Industrial production of anabasine sulfate mixed with thiophos typically involves large-scale extraction and purification processes. Anabasine is extracted from plant materials using solvents, followed by its conversion to the sulfate form. Thiophos is produced through chemical synthesis in industrial reactors, ensuring high purity and yield. The two compounds are then mixed in a 1:1 ratio under controlled conditions to form the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Anabasine sulfate mixed with thiophos undergoes various chemical reactions, including:
Oxidation: Anabasine can be oxidized to form various oxidation products.
Reduction: Thiophos can undergo reduction reactions, leading to the formation of phosphorothioate derivatives.
Substitution: Both anabasine and thiophos can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of anabasine and thiophos.
Reduction: Reduced phosphorothioate compounds.
Substitution: Substituted anabasine and thiophos derivatives.
Applications De Recherche Scientifique
Anabasine sulfate mixed with thiophos has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkaloid and organophosphorus chemistry.
Biology: Investigated for its potential as an insecticide due to its neurotoxic effects on pests.
Medicine: Studied for its potential therapeutic applications, including its role as a biomarker for tobacco use and its effects on acetylcholinesterase activity.
Industry: Utilized in the development of novel pesticides and as a component in chemical research.
Mécanisme D'action
The mechanism of action of anabasine sulfate mixed with thiophos involves multiple pathways:
Anabasine: Acts as a nicotinic acetylcholine receptor agonist, leading to the depolarization of nerve cells and subsequent neurotoxic effects.
Thiophos: Inhibits acetylcholinesterase, leading to the accumulation of acetylcholine at synapses and prolonged nerve stimulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotine: Structurally similar to anabasine, with similar neurotoxic effects.
Nornicotine: Another alkaloid found in tobacco, with similar biological activity.
Lobeline: An alkaloid with similar pharmacological properties.
Uniqueness
Anabasine sulfate mixed with thiophos is unique due to its combined effects of nicotinic receptor agonism and acetylcholinesterase inhibition. This dual action makes it a potent compound for research in neuropharmacology and pest control.
Propriétés
Numéro CAS |
37357-65-6 |
|---|---|
Formule moléculaire |
C20H30N3O9PS2 |
Poids moléculaire |
551.6 g/mol |
Nom IUPAC |
diethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid |
InChI |
InChI=1S/C10H14N2.C10H14NO5PS.H2O4S/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13;1-5(2,3)4/h3-4,6,8,10,12H,1-2,5,7H2;5-8H,3-4H2,1-2H3;(H2,1,2,3,4)/t10-;;/m0../s1 |
Clé InChI |
PZZDPGFHAIANQL-XRIOVQLTSA-N |
SMILES isomérique |
CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-].C1CCN[C@@H](C1)C2=CN=CC=C2.OS(=O)(=O)O |
SMILES canonique |
CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-].C1CCNC(C1)C2=CN=CC=C2.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


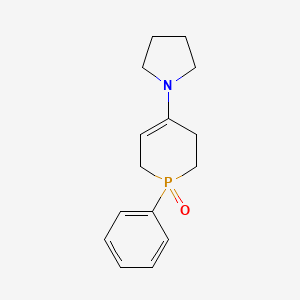
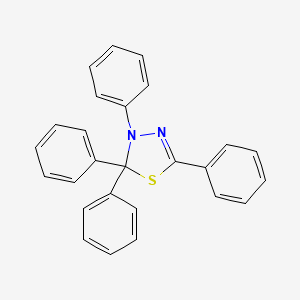
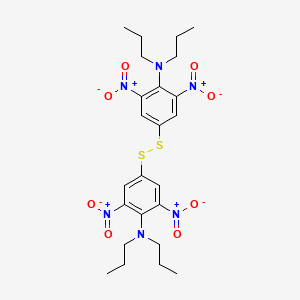

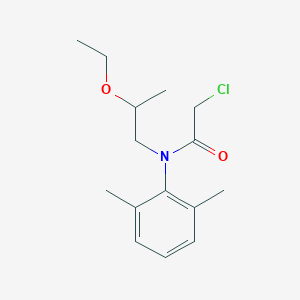

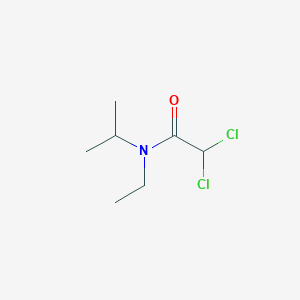

![6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14667443.png)
![Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-](/img/structure/B14667450.png)
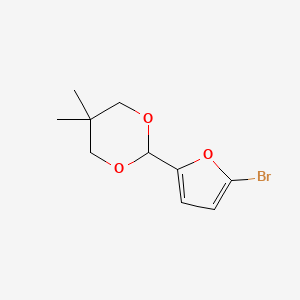
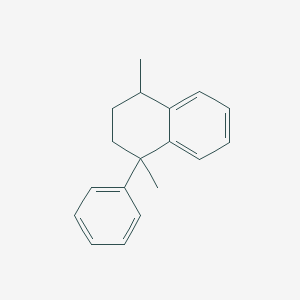
![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)

